N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide

Carboxylesterase Inhibition PDE4 Inhibition Kinase Inhibition

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide (CAS 2640898-04-8, molecular formula C20H18N4OS, MW 362.4 g/mol) is a synthetic small molecule categorized as a pyrazolylbenzothiazole derivative. This class of compounds has been broadly investigated for therapeutic potential, including anti-proliferative, anti-inflammatory, and PDE4 inhibitory activities.

Molecular Formula C20H18N4OS
Molecular Weight 362.4 g/mol
CAS No. 2640898-04-8
Cat. No. B6477897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide
CAS2640898-04-8
Molecular FormulaC20H18N4OS
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H18N4OS/c1-24-17(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)20-23-16-4-2-3-5-18(16)26-20/h2-9,11,13H,10,12H2,1H3,(H,21,25)
InChIKeyJNJFCQCILUESEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide (CAS: 2640898-04-8): Procurement-Relevant Baseline


N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide (CAS 2640898-04-8, molecular formula C20H18N4OS, MW 362.4 g/mol) is a synthetic small molecule categorized as a pyrazolylbenzothiazole derivative. This class of compounds has been broadly investigated for therapeutic potential, including anti-proliferative, anti-inflammatory, and PDE4 inhibitory activities [1][2]. However, public databases and primary scientific literature currently lack quantitative bioactivity, physicochemical, or pharmacokinetic data for this specific compound. Available procurement information from chemical vendors indicates a standard purity level, but no substantive biological characterization is provided .

Why Generic Substitution of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide Is Not Supported by Data


Within the pyrazolylbenzothiazole class, even minor structural modifications can drastically alter target selectivity, potency, and pharmacokinetic profiles. For example, DRM02 is a potent and selective PDE4 inhibitor (IC50 ~20.6 nM) with specific anti-inflammatory properties [1], while other derivatives from the same patent family are claimed for anti-proliferative or anti-migratory activities via different targets [2]. This demonstrates that 'in-class' compounds are not interchangeable. However, for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide specifically, there is no publicly available quantitative data on its potency, selectivity, or target engagement to differentiate it from any close analog. Any assumption of functional equivalence or difference is therefore entirely unsupported, making empirical head-to-head profiling a prerequisite for any scientific selection or procurement decision.

Quantitative Differentiation Evidence for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide


Absence of Target-Specific Activity Data Prevents Comparator Analysis

A comprehensive search of authoritative databases, including ChEMBL, PubChem, and primary literature, yielded no quantitative bioactivity data for this specific compound [1][2]. A potential hit in BindingDB (BDBM50154561) was determined to be a false positive, as the associated SMILES structure corresponds to a steroid backbone, not the target pyrazolylbenzothiazole compound [3]. Similarly, the compound is not found as an exemplified molecule in the prominent US8754233 patent on pyrazolylbenzothiazole derivatives [4]. Consequently, no direct head-to-head comparison, cross-study comparison, or reliable class-level inference can be performed.

Carboxylesterase Inhibition PDE4 Inhibition Kinase Inhibition

Unverified Purity and Physicochemical Data from Non-Authoritative Sources

The only quantifiable data available for this compound comes from a single vendor listing, specifying a purity of 95% and basic molecular properties (MW 362.4 g/mol, InChI Key JNJFCQCILUESEL-UHFFFAOYSA-N) . This information is not traceable to a certificate of analysis from an independent, authoritative source and cannot be compared against a defined standard. In contrast, well-characterized analogs like DRM02 have published synthesis, analytical characterization, and biological data in peer-reviewed literature [1].

Chemical Purity Compound Procurement Quality Control

Potential Application Scenarios for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide Based on Class-Level Precedent


Exploratory Medicinal Chemistry for Anti-Inflammatory Screening

Given that DRM02, a structurally related pyrazolylbenzothiazole, demonstrated topical anti-inflammatory activity via PDE4 inhibition (IC50 ~20.6 nM) and efficacy in mouse models of skin inflammation [1][2], N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide could be considered for exploratory screening in similar assays. However, this is strictly a class-based inference; no data exist to confirm PDE4 inhibition or anti-inflammatory activity for this specific compound.

Chemical Probe Development with Proprietary Screening

The pyrazolylbenzothiazole core has been claimed in patents for anti-proliferative, anti-angiogenic, and anti-migratory activities, targeting pathways such as integrin-linked kinase (ILK) [1]. If proprietary in-house screening identifies a unique activity profile for this specific compound, it could serve as a starting point for probe development, provided that its selectivity and potency are contextually superior to other in-class candidates.

Reference Compound in Analytical or Metabolic Studies

With a confirmed 95% purity from the vendor, this compound could serve as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of pyrazolylbenzothiazole-related substances, once its own properties are rigorously validated [1].

Quote Request

Request a Quote for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.